Co 101244 hydrochloride

Catalog No.
S524144
CAS No.
193356-17-1
M.F
C21H28ClNO3
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Co 101244 hydrochloride

CAS Number

193356-17-1

Product Name

Co 101244 hydrochloride

IUPAC Name

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H

InChI Key

WFFZHKKSIDENAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl

solubility

Soluble in DMSO, not in water

Synonyms

4-hydroxy-N-(2-(4-hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidine, Co 101244, Co-101244, PD 174494, PD-174494

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC[NH+](CC2)CCOC3=CC=C(C=C3)O)O.[Cl-]

The exact mass of the compound Co 101244 hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Co 101244 hydrochloride, also known as RO-63-1908 or PD-174494, is a selective antagonist of the N-methyl-D-aspartate receptor subtype containing the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications due to its neuroprotective properties. The molecular formula for Co 101244 hydrochloride is C21H28ClNO3, with a molecular weight of 377.91 g/mol. It is characterized by its solubility in water (up to 100 mM) and dimethyl sulfoxide (up to 50 mM) .

The compound's structure includes a piperidinol moiety, which contributes to its biological activity. Its binding affinity and selectivity for the GluN2B subunit make it a valuable tool in neuroscience research, particularly in studies involving excitotoxicity and neurodegenerative diseases.

Co 101244 hydrochloride blocks the activity of the GluN2B subunit of the NMDA receptor [, ]. This inhibition may influence how nerve cells communicate, potentially affecting learning, memory, and other brain functions [, ]. More research is needed to fully understand the mechanism of action and its long-term effects.

Limited information is available on the safety and hazards of Co 101244 hydrochloride. As with any research compound, proper handling and safety protocols are essential.

Please Note

  • Due to the ongoing nature of scientific research, more information on Co 101244 hydrochloride may become available in the future.
  • This information is for scientific research purposes only. Co 101244 hydrochloride is not a medication or supplement, and it should not be used in any way other than controlled scientific research.

Mechanism of Action

NMDA receptors are ligand-gated ion channels crucial for excitatory neurotransmission in the brain. They play a role in various functions, including learning, memory, and synaptic plasticity. Co 101244 hydrochloride specifically binds to the GluN2B subunit, preventing the activation of NMDA receptors containing this subunit [, ]. This selective action allows researchers to study the specific role of GluN2B-containing NMDA receptors in various biological processes.

Potential Neuroprotective Effects

Studies have shown that Co 101244 hydrochloride exhibits neuroprotective effects in both in vitro and in vivo models [, ]. This suggests that GluN2B-containing NMDA receptors may be involved in neuronal damage associated with neurological disorders like stroke, Alzheimer's disease, and Parkinson's disease. Research using Co 101244 hydrochloride can help elucidate the mechanisms underlying these neurodegenerative conditions.

Applications in Studying Learning and Memory

GluN2B-containing NMDA receptors are believed to play a role in learning and memory processes. By selectively blocking these receptors with Co 101244 hydrochloride, researchers can investigate the specific contribution of GluN2B to these functions []. This approach can provide valuable insights into the mechanisms of learning and memory formation.

Involving Co 101244 hydrochloride are primarily related to its interaction with NMDA receptors rather than traditional chemical transformations. Its mechanism of action can be summarized as follows:

  • Binding: Co 101244 hydrochloride binds to the GluN2B subunit of NMDA receptors.
  • Inhibition: This binding inhibits receptor activation by glutamate, leading to reduced calcium ion influx.

Co 101244 hydrochloride exhibits significant neuroprotective effects in both in vitro and in vivo models. Its antagonistic action on GluN2B-containing NMDA receptors plays a crucial role in mitigating excitotoxic damage caused by excessive glutamate signaling .

Effects on Cellular Processes

  • Cell Signaling Modulation: The compound influences various cellular signaling pathways related to neuronal health.
  • Neuroprotection: It has been shown to protect neurons from damage induced by excitotoxic agents such as glutamate .

Pharmacokinetics

Co 101244 hydrochloride is characterized by its favorable pharmacokinetic profile, including good solubility and stability under physiological conditions. It is recommended to be stored at +4°C for optimal stability .

The synthesis of Co 101244 hydrochloride involves several key steps that typically include:

  • Formation of the Piperidinol Framework: Starting materials undergo reactions such as alkylation and functional group modifications to construct the piperidinol core.
  • Introduction of Aromatic Substituents: The addition of phenolic groups is achieved through electrophilic aromatic substitution reactions.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride form for enhanced solubility and stability.

While specific synthetic routes may vary, these general steps outline the process used to produce Co 101244 hydrochloride .

Co 101244 hydrochloride is primarily used in research settings focused on neurobiology and pharmacology. Its applications include:

  • Neuroscience Research: As a tool for studying NMDA receptor function and related signaling pathways.
  • Potential Therapeutic Agent: Investigated for its potential in treating neurodegenerative diseases and conditions associated with excitotoxicity, such as Alzheimer's disease and stroke .

Co 101244 hydrochloride shares similarities with several other compounds that target NMDA receptors or exhibit neuroprotective properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityNotable Features
Co 101244 hydrochlorideAntagonist of GluN2B-containing NMDA receptorsHighPotent neuroprotective effects
IfenprodilAntagonist of GluN2B-containing NMDA receptorsModerateUsed for studying pain mechanisms
Ro 25-6981Selective antagonist of GluN2BHighSimilar action but different structure
MK-801Non-selective NMDA receptor antagonistLowBroad spectrum activity

Co 101244 hydrochloride stands out due to its high selectivity for the GluN2B subunit, making it particularly useful for targeted research applications without affecting other receptor subtypes significantly .

Co 101244 hydrochloride possesses the molecular formula C₂₁H₂₇NO₃·HCl with a molecular weight of 377.91 grams per mole [1] [2]. The compound's International Union of Pure and Applied Chemistry name is 1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride [3] [2]. The Chemical Abstracts Service number for this compound is 193356-17-1 [1] [2] [4].

The two-dimensional structure reveals a complex molecular architecture centered around a piperidine ring system. The canonical simplified molecular-input line-entry system representation is CC1=CC=C(CC2(O)CCN(CCOC3=CC=C(O)C=C3)CC2)C=C1.Cl [1] [2] [4], which demonstrates the connectivity between the various structural components.

Structural ParameterValue
Molecular FormulaC₂₁H₂₇NO₃·HCl [1]
Molecular Weight377.91 g/mol [1]
CAS Number193356-17-1 [1]
InChI KeyWFFZHKKSIDENAJ-UHFFFAOYSA-N [1] [2]
PubChem ID6918426 [1]

The planar representation shows the molecule consists of three primary structural domains: a central piperidine ring, a phenoxy-containing side chain, and a methylbenzyl substituent. The connectivity pattern demonstrates how these domains are linked through carbon-carbon and carbon-nitrogen bonds, creating the overall molecular framework [1] [2].

Three-Dimensional Conformational Studies

The three-dimensional structure of Co 101244 hydrochloride exhibits complex conformational behavior, particularly within the piperidine ring system. Piperidine derivatives are known to adopt chair conformations preferentially, which minimize steric interactions and maximize stability [5] [6]. The presence of multiple substituents at different positions on the piperidine ring creates specific conformational preferences that influence the compound's overall three-dimensional shape.

The piperidine ring in Co 101244 hydrochloride contains a tertiary alcohol at the 4-position, which significantly influences the conformational dynamics [7]. The chair conformation of the piperidine ring allows for equatorial positioning of the bulky substituents, including the 4-methylbenzyl group and the 2-(4-hydroxyphenoxy)ethyl chain, thereby minimizing steric strain [5] [7].

Conformational analysis reveals that the compound likely adopts a chair conformation with the major substituents occupying equatorial positions to avoid unfavorable axial interactions. The presence of the tertiary alcohol group at the 4-position introduces additional conformational constraints, as this group must accommodate both the hydroxyl functionality and the adjacent substituents [7] [8].

Conformational FeatureDescription
Ring ConformationChair (preferred) [5]
Substituent OrientationEquatorial positioning [5]
Tertiary Carbon Configuration4-Position alcohol [7]
Steric InteractionsMinimized through equatorial arrangement [5]

The molecular geometry around the piperidine nitrogen exhibits typical pyramidal character due to the lone pair of electrons, while the tertiary carbon at position 4 displays tetrahedral geometry [6] [8]. The conformational flexibility of the ethoxy linker allows for various spatial orientations of the phenolic substituent relative to the piperidine core.

Key Functional Groups and Stereochemical Features

Co 101244 hydrochloride contains several important functional groups that contribute to its pharmacological activity and structural characteristics. The primary functional groups include a tertiary alcohol, a phenolic hydroxyl group, and a piperidine nitrogen, along with aromatic ring systems [1] [2] [7].

The tertiary alcohol at the 4-position of the piperidine ring represents a critical structural feature. This functional group is characterized by a carbon atom bonded to three other carbon atoms and one hydroxyl group, creating a tetrahedral geometry around the central carbon [7] [8]. The presence of this tertiary alcohol significantly influences the compound's three-dimensional structure and potentially its biological activity.

The phenolic hydroxyl group located on the terminal benzene ring provides hydrogen bonding capability, which may be important for receptor binding interactions [7]. This functional group is positioned para to the ethoxy linkage, creating a specific spatial relationship that may contribute to the compound's selectivity for GluN2B-containing NMDA receptors [9] [7].

Functional GroupPositionCharacteristics
Tertiary AlcoholPiperidine C-4Tetrahedral geometry, hydrogen bonding donor [7]
Phenolic OHPara-hydroxyphenoxyHydrogen bonding donor/acceptor [7]
Piperidine NitrogenRing nitrogenPyramidal geometry, basic character [6]
Aromatic RingsPhenoxy and methylbenzylπ-electron systems [1]

The methylbenzyl substituent attached to the 4-position carbon provides additional steric bulk and hydrophobic character. The methyl group is positioned para to the benzyl attachment point, creating a specific substitution pattern that contributes to the compound's overall molecular shape and potentially its receptor selectivity [9] [7].

The stereochemical aspects of Co 101244 hydrochloride are particularly important given the presence of the quaternary carbon center at the 4-position of the piperidine ring. This center, bearing four different substituents (hydroxyl, hydrogen, methylbenzyl, and the piperidine ring itself), represents a potential stereocenter [7] [8]. However, detailed stereochemical assignments would require additional experimental or computational analysis to determine the absolute configuration.

Crystallographic Data and Solid-State Arrangement

While specific single-crystal X-ray diffraction data for Co 101244 hydrochloride are not readily available in the literature, the compound's solid-state properties can be inferred from its chemical structure and comparable pharmaceutical compounds. The hydrochloride salt form indicates that the compound exists as an ionic solid in the crystalline state, with the piperidine nitrogen protonated and associated with a chloride counterion [1] [2].

Pharmaceutical compounds similar to Co 101244 hydrochloride typically crystallize in common space groups such as P21/c, P-1, or Pbca, depending on the specific molecular packing arrangements [10] [11]. The presence of multiple hydrogen bonding groups, including the tertiary alcohol, phenolic hydroxyl, and protonated amine, suggests that the crystal structure likely features extensive hydrogen bonding networks that stabilize the solid-state arrangement [10] [11].

The solid-state form is reported as a crystalline powder with high purity (≥99% by HPLC) [1] [2]. Storage recommendations indicate stability at +4°C, suggesting that the crystalline form is relatively stable under appropriate storage conditions [1] [2]. The compound exhibits good solubility in water (100 mM) and moderate solubility in dimethyl sulfoxide (50 mM), indicating that the crystal lattice can be readily disrupted by polar solvents [1] [2] [4].

Solid-State PropertyValue/Description
Physical StateCrystalline solid powder [1]
Purity≥99% (HPLC) [1]
Storage Temperature+4°C [1]
Water Solubility100 mM [1]
DMSO Solubility50 mM [1]

Powder X-ray diffraction analysis would be expected to show characteristic diffraction peaks corresponding to the specific crystal lattice parameters of Co 101244 hydrochloride [12] [13]. The diffraction pattern would provide information about the unit cell dimensions, space group symmetry, and overall crystalline quality. Such analysis is commonly employed in pharmaceutical development to characterize drug substances and ensure consistent solid-state forms [12] [13].

The molecular packing in the crystal structure would likely be influenced by the hydrogen bonding capabilities of the various functional groups, the steric requirements of the substituents, and the ionic interactions between the protonated amine and chloride counterion. These factors collectively determine the overall crystal structure and influence properties such as dissolution rate, stability, and bioavailability [11] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Michel A, Downey P, Nicolas JM, Scheller D. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease. PLoS One. 2014 Dec 16;9(12):e114086. doi: 10.1371/journal.pone.0114086. eCollection 2014. PubMed PMID: 25513815; PubMed Central PMCID: PMC4267740.
2: Quillinan N, Grewal H, Deng G, Shimizu K, Yonchek JC, Strnad F, Traystman RJ, Herson PS. Region-specific role for GluN2B-containing NMDA receptors in injury to Purkinje cells and CA1 neurons following global cerebral ischemia. Neuroscience. 2015 Jan 22;284:555-65. doi: 10.1016/j.neuroscience.2014.10.033. Epub 2014 Oct 24. PubMed PMID: 25450957; PubMed Central PMCID: PMC4268020.
3: Brittain MK, Brustovetsky T, Brittain JM, Khanna R, Cummins TR, Brustovetsky N. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons. Neuropharmacology. 2012 Nov;63(6):974-82. doi: 10.1016/j.neuropharm.2012.07.012. Epub 2012 Jul 20. PubMed PMID: 22820271; PubMed Central PMCID: PMC3427421.
4: Peng HY, Chen GD, Tung KC, Chien YW, Lai CY, Hsieh MC, Chiu CH, Lai CH, Lee SD, Lin TB. Estrogen-dependent facilitation on spinal reflex potentiation involves the Cdk5/ERK1/2/NR2B cascade in anesthetized rats. Am J Physiol Endocrinol Metab. 2009 Aug;297(2):E416-26. doi: 10.1152/ajpendo.00129.2009. Epub 2009 Jun 16. PubMed PMID: 19531642.
5: Peng HY, Chen GD, Tung KC, Lai CY, Hsien MC, Chiu CH, Lu HT, Liao JM, Lee SD, Lin TB. Colon mustard oil instillation induced cross-organ reflex sensitization on the pelvic-urethra reflex activity in rats. Pain. 2009 Mar;142(1-2):75-88. doi: 10.1016/j.pain.2008.11.017. Epub 2009 Jan 23. PubMed PMID: 19167822.
6: Shin JE, Simsek S, Reuhs BL, Yao Y. Glucose release of water-soluble starch-related alpha-glucans by pancreatin and amyloglucosidase is affected by the abundance of alpha-1,6-glucosidic linkages. J Agric Food Chem. 2008 Nov 26;56(22):10879-86. doi: 10.1021/jf801073u. PubMed PMID: 18975962.
7: Peng HY, Chang HM, Lee SD, Huang PC, Chen GD, Lai CH, Lai CY, Chiu CH, Tung KC, Lin TB. TRPV1 mediates the uterine capsaicin-induced NMDA NR2B-dependent cross-organ reflex sensitization in anesthetized rats. Am J Physiol Renal Physiol. 2008 Nov;295(5):F1324-35. doi: 10.1152/ajprenal.00126.2008. Epub 2008 Jul 16. PubMed PMID: 18632800.
8: Peng HY, Chang HM, Chang SY, Tung KC, Lee SD, Chou D, Lai CY, Chiu CH, Chen GD, Lin TB. Orexin-A modulates glutamatergic NMDA-dependent spinal reflex potentiation via inhibition of NR2B subunit. Am J Physiol Endocrinol Metab. 2008 Jul;295(1):E117-29. doi: 10.1152/ajpendo.90243.2008. Epub 2008 May 13. PubMed PMID: 18477704.
9: Kocsis P, Kovács G, Farkas S, Horváth C, Szombathelyi Z, Tarnawa I. NR2B receptors are involved in the mediation of spinal segmental reflex potentials but not in the cumulative motoneuronal depolarization in vitro. Brain Res Bull. 2004 Aug 30;64(2):133-8. PubMed PMID: 15342100.
10: Nagy J. Renaissance of NMDA receptor antagonists: do they have a role in the pharmacotherapy for alcoholism? IDrugs. 2004 Apr;7(4):339-50. Review. PubMed PMID: 15057640.
11: Ohinata Y, Miller JM, Schacht J. Protection from noise-induced lipid peroxidation and hair cell loss in the cochlea. Brain Res. 2003 Mar 21;966(2):265-73. PubMed PMID: 12618349.
12: Blanchet PJ, Konitsiotis S, Whittemore ER, Zhou ZL, Woodward RM, Chase TN. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys. J Pharmacol Exp Ther. 1999 Sep;290(3):1034-40. PubMed PMID: 10454475.
13: Zhou ZL, Cai SX, Whittemore ER, Konkoy CS, Espitia SA, Tran M, Rock DM, Coughenour LL, Hawkinson JE, Boxer PA, Bigge CF, Wise LD, Weber E, Woodward RM, Keana JF. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem. 1999 Jul 29;42(15):2993-3000. PubMed PMID: 10425109.

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